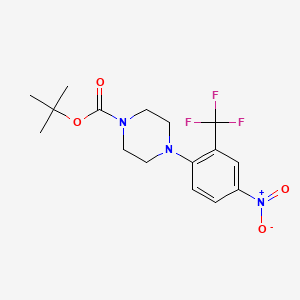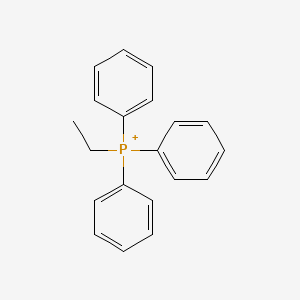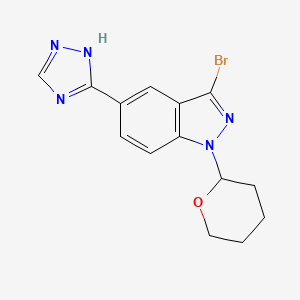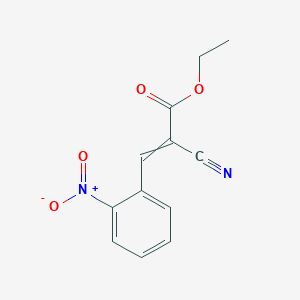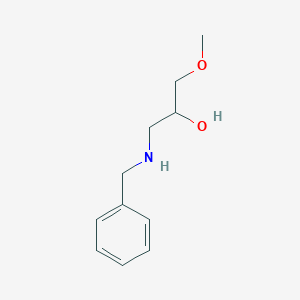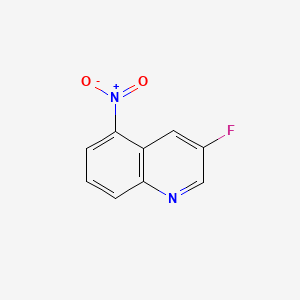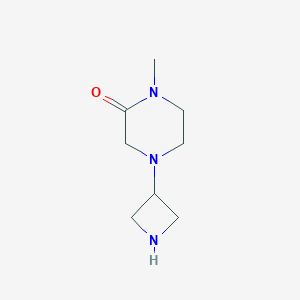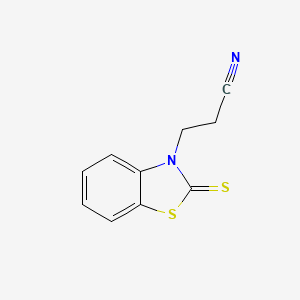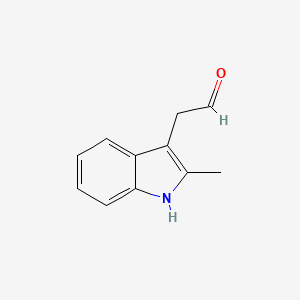![molecular formula C15H20BrClN2O B8787799 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride CAS No. 832710-56-2](/img/structure/B8787799.png)
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway, a form of programmed cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-1-one derivatives typically involves the introduction of spirocyclic scaffolds. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to reduce ketones or other functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions are common for introducing different substituents on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting RIPK1, which is involved in necroptosis, a form of programmed cell death.
Medicine: Potential therapeutic agent for treating inflammatory diseases and cancer by inhibiting necroptosis.
Industry: Used in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
The compound exerts its effects by inhibiting the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway. This inhibition prevents the formation of necrosomes, which are essential for the execution of necroptosis. By targeting RIPK1, the compound can reduce inflammation and cell death associated with various diseases .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (11): Another spirocyclic compound with similar structural features.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A compound identified as a potent RIPK1 inhibitor.
Uniqueness
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against RIPK1. This makes it a valuable lead compound for developing new therapeutic agents targeting necroptosis .
Propiedades
Número CAS |
832710-56-2 |
|---|---|
Fórmula molecular |
C15H20BrClN2O |
Peso molecular |
359.69 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C15H19BrN2O.ClH/c16-13-3-1-12(2-4-13)11-18-10-7-15(14(18)19)5-8-17-9-6-15;/h1-4,17H,5-11H2;1H |
Clave InChI |
SVMKXVQXVILXCN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(C2=O)CC3=CC=C(C=C3)Br.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8787727.png)
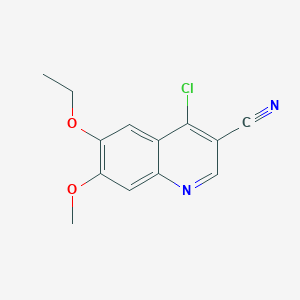
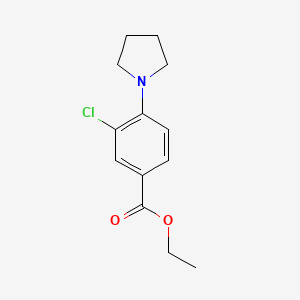
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B8787736.png)
